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Compound of Interest

Compound Name: Acetone-d

Cat. No.: B1623232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting two-

dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments using acetone-d6 as a

solvent. These guidelines are intended for researchers, scientists, and professionals in drug

development who utilize NMR spectroscopy for molecular structure elucidation and

characterization.

Acetone-d6 as an NMR Solvent
Acetone-d6 (hexadeuterated acetone) is a versatile, polar aprotic solvent frequently used in

NMR spectroscopy.[1] Its ability to dissolve a wide range of organic compounds, coupled with

its distinct physical and spectral properties, makes it a valuable choice for many applications.[2]

[3]

Properties of Acetone-d6
A summary of the key physical and chemical properties of acetone-d6 is presented in the table

below.
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Property Value

Chemical Formula C₃D₆O[4]

Molecular Weight 64.12 g/mol [1]

Melting Point -95.4 °C to -93.8 °C[5]

Boiling Point 55.5 °C to 56.2 °C[5]

Density ~0.87-0.88 g/cm³ at 20-25 °C[5]

¹H Residual Signal ~2.05 ppm (quintet)[6]

¹³C Residual Signal ~29.84 ppm (septet), ~206.26 ppm (carbonyl)

Deuteration Degree Typically ≥99.8%[7]

Advantages and Disadvantages of Using Acetone-d6
Advantages:

Good Solvating Power: Dissolves a wide range of polar and nonpolar organic molecules.

Low Viscosity: Results in sharper NMR signals and better resolution.

Chemical Inertness: Generally unreactive with many common analytes.

Spectral Window: The residual proton signal at ~2.05 ppm is in a relatively uncongested

region of the ¹H NMR spectrum, minimizing overlap with analyte signals.[6]

Good Spectroscopic Dispersion: Can provide better spectral dispersion compared to other

solvents like CDCl₃.[2][3]

Disadvantages:

Hygroscopic: Readily absorbs moisture from the atmosphere, which can lead to a prominent

water signal in the spectrum.

Flammability: Highly flammable with a low flash point.[5]
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Reactivity with Certain Compounds: Can potentially react with highly acidic or basic

compounds.

General Experimental Workflow
The following diagram illustrates a typical workflow for acquiring 2D NMR data.
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A general workflow for 2D NMR experiments.

Detailed Protocols for 2D NMR Experiments
The following sections provide detailed protocols for common 2D NMR experiments performed

in acetone-d6.
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COSY (Correlation Spectroscopy)
The COSY experiment is a homonuclear 2D NMR technique that reveals scalar (J-coupling)

correlations between protons, typically over two to three bonds.[8][9]

Protocol:

Sample Preparation: Prepare a solution of your compound in acetone-d6 at a suitable

concentration (typically 5-20 mg in 0.5-0.7 mL). Filter the sample into a high-quality NMR

tube.

Spectrometer Setup:

Insert the sample, lock on the deuterium signal of acetone-d6, and tune and match the

probe for ¹H.

Perform shimming to achieve good resolution and lineshape.

1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and

transmitter offset.

2D COSY Setup and Acquisition:

Load a standard COSY parameter set (e.g., cosygpqf on Bruker systems).[10]

Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton

signals.

Set the transmitter offset (O1) to the center of the proton spectrum.

The number of increments (TD in F1) is typically set to 256-512.

The number of scans (NS) per increment depends on the sample concentration, with 2-8

scans being common.

Set the relaxation delay (D1) to approximately 1.5 times the longest T₁ relaxation time of

your compound.
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Processing:

Apply a sine-bell or squared sine-bell window function in both dimensions.

Perform a 2D Fourier transform.

Symmetrize the spectrum if necessary.

Analysis:

The diagonal peaks correspond to the 1D ¹H spectrum.

Off-diagonal cross-peaks indicate J-coupling between the corresponding protons on the

diagonal.

HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is a heteronuclear 2D NMR technique used to correlate protons with

their directly attached heteroatoms, most commonly ¹³C or ¹⁵N.[11][12]

Protocol:

Sample Preparation: As described for the COSY experiment.

Spectrometer Setup:

Insert the sample, lock, and shim.

Tune and match the probe for both ¹H and ¹³C.

1D Spectra: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter

offsets for both nuclei.

2D HSQC Setup and Acquisition:

Load a standard HSQC parameter set (e.g., hsqcedetgpsp on Bruker systems).

Set the ¹H spectral width (SW in F2) and transmitter offset (O1).
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Set the ¹³C spectral width (SW in F1) and transmitter offset (O2).

The number of increments (TD in F1) is typically 128-256.

The number of scans (NS) per increment is usually a multiple of 2 or 4, depending on the

pulse program.

The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

Processing:

Apply appropriate window functions (e.g., sine-bell).

Perform a 2D Fourier transform.

Phase and baseline correct the spectrum.

Analysis:

Each cross-peak correlates a proton signal on the F2 axis with a ¹³C signal on the F1 axis,

indicating a direct one-bond attachment.

Editing can be used to distinguish CH, CH₂, and CH₃ groups by their phase.

HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is a heteronuclear 2D NMR technique that shows correlations between

protons and heteroatoms (usually ¹³C) over two to three bonds (long-range couplings).[11][13]

Protocol:

Sample Preparation and Spectrometer Setup: As described for the HSQC experiment.

1D Spectra: Acquire 1D ¹H and ¹³C spectra.

2D HMBC Setup and Acquisition:

Load a standard HMBC parameter set (e.g., hmbcgplpndqf on Bruker systems).[14]
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Set the spectral widths and transmitter offsets for ¹H (F2) and ¹³C (F1).

The number of increments (TD in F1) is typically 256-512.

The number of scans (NS) per increment is usually a multiple of 8 or 16.

The long-range coupling constant (ⁿJCH) is optimized for a range, typically 4-10 Hz.

Processing:

Apply a sine-bell or Gaussian window function.

Perform a 2D Fourier transform.

The spectrum is usually processed in magnitude mode, so phasing is not required.

Analysis:

Cross-peaks correlate protons and carbons that are two or three bonds apart, providing

crucial information for assembling molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment is a homonuclear 2D NMR technique that reveals through-space

correlations between protons that are close to each other (typically < 5 Å), regardless of

whether they are J-coupled.[15]

Protocol:

Sample Preparation: The sample should be free of paramagnetic impurities and dissolved

oxygen, which can interfere with the NOE. Degassing the sample is recommended.

Spectrometer Setup: As described for the COSY experiment. It is generally recommended

that NOESY experiments are run without sample spinning.[16]

1D ¹H Spectrum: Acquire a 1D ¹H spectrum.

2D NOESY Setup and Acquisition:
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Load a standard NOESY parameter set (e.g., noesygpphpp on Bruker systems).[15]

Set the spectral widths and transmitter offset for ¹H in both dimensions.

The number of increments (TD in F1) is typically 256-512.

The number of scans (NS) per increment can be higher than for COSY due to the lower

sensitivity of the NOE effect.

The mixing time (D8 or D9) is a crucial parameter and depends on the molecular size. For

small molecules, a mixing time of 0.5-1.5 seconds is common.

Processing:

Apply appropriate window functions.

Perform a 2D Fourier transform.

Phase and baseline correct the spectrum.

Analysis:

Diagonal peaks represent the 1D spectrum.

Cross-peaks indicate that the corresponding protons are close in space, providing

information about the 3D structure and stereochemistry of the molecule.

Summary of Experimental Parameters
The following table summarizes typical acquisition parameters for the described 2D NMR

experiments.
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Parameter COSY HSQC HMBC NOESY

Nuclei (F2/F1) ¹H / ¹H ¹H / ¹³C ¹H / ¹³C ¹H / ¹H

Typical TD (F1) 256-512 128-256 256-512 256-512

Typical

NS/increment
2-8 2-16 8-32 4-32

Key Delay - ¹JCH ≈ 145 Hz ⁿJCH ≈ 4-10 Hz
Mixing Time (0.5-

1.5 s)

Processing Mode
Magnitude or

Phase-Sensitive
Phase-Sensitive Magnitude Phase-Sensitive

Logical Relationships in 2D NMR
The following diagram illustrates the type of information obtained from each of the discussed

2D NMR experiments.

2D NMR Experiments
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Information derived from common 2D NMR experiments.
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Broad Peaks: This can be due to poor shimming, sample inhomogeneity (poor solubility), or

the presence of paramagnetic impurities. Re-shimming, filtering the sample, or ensuring

complete dissolution can help.[17]

Large Water Peak: Acetone-d6 is hygroscopic. Use fresh solvent, dry the NMR tube

thoroughly, and consider using solvent suppression techniques if the water peak obscures

signals of interest.

Phase Problems: Incorrect phasing can distort the spectrum. Ensure proper phase correction

is applied during processing.[18]

t₁ Noise: This appears as streaks parallel to the F1 axis and can be caused by spectrometer

instability or sample precipitation during the experiment.

Unexpected Signals: Contamination from residual cleaning solvents (like acetone) in the

NMR tube can be an issue.[17] Ensure tubes are thoroughly dried.

By following these protocols and considering the specific properties of acetone-d6,

researchers can effectively utilize 2D NMR spectroscopy for the detailed structural analysis of a

wide variety of chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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